Molecular Weight and H-Bond Donor/Acceptor Profile Differentiates 3-Methylbenzo[d]isothiazol-6-ol from the Unsubstituted Parent
The 3-methyl substitution increases molecular weight by 14.02 g/mol relative to the unsubstituted parent benzo[d]isothiazol-6-ol, while preserving the critical H-bond donor/acceptor profile (1 HBD, 2 HBA) . This moderate increase in lipophilic bulk, without altering hydrogen-bonding capacity, is relevant for medicinal chemistry programs where incremental logP adjustment is needed while maintaining the phenolic OH as a synthetic handle . The 3-amino analog (3-aminobenzo[d]isothiazol-6-ol, CAS 613262-24-1) differs more substantially with molecular weight 166.21 g/mol and an additional H-bond donor from the NH2 group (total 2 HBD, 3 HBA), representing a distinct physicochemical profile .
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW = 165.21 g/mol; 1 H-bond donor (OH), 2 H-bond acceptors (N, S); C8H7NOS |
| Comparator Or Baseline | Benzo[d]isothiazol-6-ol (parent): MW = 151.19 g/mol, 1 HBD, 2 HBA, C7H5NOS ; 3-Aminobenzo[d]isothiazol-6-ol: MW = 166.21 g/mol, 2 HBD, 3 HBA, C7H6N2OS |
| Quantified Difference | ΔMW_target-parent = +14.02 g/mol (9.3% increase); ΔMW_target-amino = -1.00 g/mol (0.6% decrease); HBD/HBA profile identical to parent but distinct from amino analog |
| Conditions | Calculated from molecular formula; vendor-reported specifications (Bidepharm, purity ≥95% for parent and ≥97% for 3-amino analog) |
Why This Matters
The identical HBD/HBA count to the parent scaffold means the 3-methyl group adds lipophilicity without sacrificing synthetic utility at the 6-OH position, offering a differentiated property profile when screening for target engagement where modest clogP elevation is desirable.
